Phox-I1

Übersicht

Beschreibung

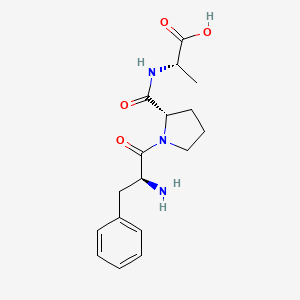

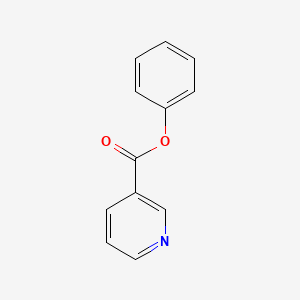

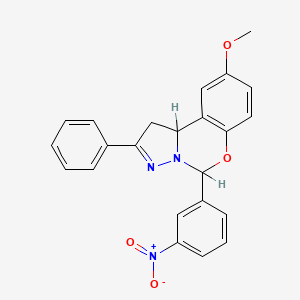

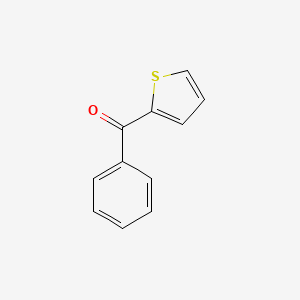

Phox-I1 is an inhibitor of NOX2, a NADPH oxidase enzyme complex responsible for reactive oxygen species production . It targets the interactive site of p67phox with Rac GTPase . The CAS number for Phox-I1 is 1388151-90-3 . The chemical formula is C23H19N3O4, with an exact mass of 401.14 and a molecular weight of 401.422 .

Synthesis Analysis

Phox-I1 was developed through rational design and in silico screening . It was designed to target the interactive site of p67phox with Rac GTPase, a necessary step in the signaling leading to NOX2 activation .

Molecular Structure Analysis

The molecular structure of Phox-I1 includes elements C, H, N, and O, with elemental composition as follows: C, 68.82; H, 4.77; N, 10.47; O, 15.94 .

Chemical Reactions Analysis

Phox-I1 binds to p67phox with a submicromolar affinity and abrogates Rac1 binding . It is effective in inhibiting NOX2-mediated superoxide production dose-dependently in human and murine neutrophils .

Physical And Chemical Properties Analysis

It is soluble in DMSO . The storage condition is dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Wissenschaftliche Forschungsanwendungen

Inhibition in Inflammation

Phox-I1 has been identified as a small molecule inhibitor targeting the Rac GTPase-p67^phox^ signaling axis, a key component in the activation of the NOX2 enzyme complex in neutrophils. NOX2 is crucial for the production of reactive oxygen species and is a significant mediator of inflammation. Through rational design and in silico screening, Phox-I1 was found to bind to p67^phox^ with submicromolar affinity, effectively inhibiting the binding of Rac1. This inhibition directly impacts the NOX2-mediated superoxide production in human and murine neutrophils, offering potential utility in controlling inflammation without noticeable toxicity. Further medicinal chemistry characterizations have led to promising analogs and insight into the structure-activity relationship of Phox-I1 (Bosco et al., 2012).

Cross-Linking Mass Spectrometry

PhoX, a new trifunctional cross-linking reagent introduced for chemical cross-linking mass spectrometry, has shown significant potential in studying protein structures. PhoX, with its stable phosphonic acid handle, enables efficient and specific enrichment of cross-linked peptides, a crucial step in identifying peptide pairs formed through covalent connections. This feature has proven instrumental in generating structural models of various proteins and protein complexes, including the LRP1/RAP complex. The application of PhoX extends to complex lysates, demonstrating its utility in the broader context of biochemical and molecular biology research (Steigenberger et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

9-methoxy-5-(3-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4/c1-29-18-10-11-22-19(13-18)21-14-20(15-6-3-2-4-7-15)24-25(21)23(30-22)16-8-5-9-17(12-16)26(27)28/h2-13,21,23H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKZDTUTWZFSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phox-I1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)